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molecular formula C9H12N2O B8311674 2-(1-Ethoxybutylidene)propanedinitrile CAS No. 35260-97-0

2-(1-Ethoxybutylidene)propanedinitrile

Cat. No. B8311674
M. Wt: 164.20 g/mol
InChI Key: RQUBFCKHWLKLRV-UHFFFAOYSA-N
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Patent
US06174884B1

Procedure details

18.69 g (283 mmol) of malononitrile and 41.94 g (283 mmol) of triethylorthobutyrate are heated for 4 hours at 150° C. The reaction mixture is cooled to room temperature and, after the ethanol has been removed, distilled in vacuo. B.p.: 85° C. (3mbar).
Quantity
18.69 g
Type
reactant
Reaction Step One
Quantity
41.94 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH2:6]([O:8][C:9](OCC)(OCC)[CH2:10][CH2:11][CH3:12])[CH3:7]>>[CH2:6]([O:8][C:9](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH2:10][CH2:11][CH3:12])[CH3:7]

Inputs

Step One
Name
Quantity
18.69 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
41.94 g
Type
reactant
Smiles
C(C)OC(CCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the ethanol has been removed
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
Smiles
C(C)OC(CCC)=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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